CP-809101

Description

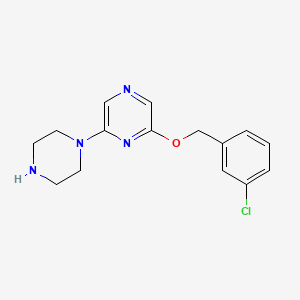

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20/h1-3,8-10,17H,4-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWGGOVOEWHPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197369 | |

| Record name | CP-809101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479683-64-2 | |

| Record name | 2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479683-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP-809101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479683642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-809101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-809101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2EXW95647 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Selectivity Profile of CP-809101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-809101 is a potent and highly selective full agonist of the serotonin (B10506) 5-HT2C receptor.[1] It has demonstrated promising activity in preclinical models of psychosis and obesity.[1] However, its development was halted due to findings of genotoxicity, limiting its application to scientific research.[1][2] This guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Selectivity Profile: 5-HT2 Receptor Subtypes

This compound exhibits high affinity and functional potency at the human 5-HT2C receptor, with significantly lower activity at the 5-HT2B and 5-HT2A receptor subtypes. This selectivity is crucial for its targeted pharmacological effects and minimizing off-target activities associated with 5-HT2B (e.g., cardiac valvulopathy) and 5-HT2A (e.g., hallucinogenic effects) agonism.

Functional Activity Data

The functional potency and efficacy of this compound at human 5-HT2 receptor subtypes have been characterized using in vitro functional assays.

| Receptor | Parameter | Value | Fold Selectivity (vs. 5-HT2C) | Reference |

| 5-HT2C | pEC50 | 9.96 | - | [3][4] |

| EC50 (nM) | 0.11 | - | [2] | |

| Emax (%) | 93 | - | [1][2] | |

| 5-HT2B | pEC50 | 7.19 | ~590x | [3][4] |

| EC50 (nM) | 65.3 | ~594x | [2] | |

| Emax (%) | 57 | - | [2] | |

| 5-HT2A | pEC50 | 6.81 | >1000x | [3][4] |

| EC50 (nM) | ~155 | >1400x | ||

| Emax (%) | 67 | - | [1] |

Off-Target Selectivity Profile

Experimental Methodologies

The following sections detail the typical experimental protocols used to determine the selectivity profile of compounds like this compound.

Radioligand Binding Assays (General Protocol)

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor. This is achieved by measuring the displacement of a known radiolabeled ligand.

1. Membrane Preparation:

-

Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

A fixed concentration of a specific radioligand (e.g., [3H]-mesulergine for 5-HT2C, [3H]-ketanserin for 5-HT2A) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

-

The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

-

The reaction mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

The filters are washed with ice-cold buffer to remove non-specific binding.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

Functional Assays (Phosphoinositide Hydrolysis)

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For Gq-coupled receptors like the 5-HT2 family, a common method is to measure the accumulation of inositol (B14025) phosphates (IPs), a downstream second messenger.

1. Cell Culture and Labeling:

-

Cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor (e.g., Chinese Hamster Ovary - CHO cells) are cultured.[6]

-

The cells are incubated with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

2. Agonist Stimulation:

-

The labeled cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of IPs.

-

Increasing concentrations of this compound are added to the cells and incubated to stimulate receptor activation.

3. Extraction and Quantification of Inositol Phosphates:

-

The reaction is terminated, and the cells are lysed.

-

The total inositol phosphates are separated from the cell lysate using anion-exchange chromatography.

-

The amount of [3H]-labeled inositol phosphates is quantified by liquid scintillation counting.

4. Data Analysis:

-

Dose-response curves are generated by plotting the amount of IP accumulation against the concentration of this compound.

-

The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined from these curves.

5-HT2C Receptor Signaling Pathway.

Summary

This compound is a highly potent and selective 5-HT2C receptor agonist. Its selectivity profile, characterized by a significant potency window over the 5-HT2B and 5-HT2A receptors, makes it a valuable research tool for elucidating the physiological and pathophysiological roles of the 5-HT2C receptor. The methodologies described herein provide a framework for the in vitro characterization of such compounds, enabling a thorough understanding of their pharmacological properties. Despite its utility as a research compound, the genotoxic properties of this compound preclude its clinical development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies To Examine Potential Tolerability Differences between the 5-HT2C Receptor Selective Agonists Lorcaserin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CP-809101: A Potent 5-HT2C Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of CP-809101, a potent and highly selective serotonin (B10506) 5-HT2C receptor agonist. The information presented herein is intended to support research and drug development efforts by providing detailed data and methodologies.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine, is a synthetic compound that has been instrumental in elucidating the role of the 5-HT2C receptor in various physiological and pathological processes.[1] Its chemical and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine | [1] |

| Molecular Formula | C15H17ClN4O | [1] |

| Molecular Weight | 304.78 g/mol | [1] |

| CAS Number | 479683-64-2 | [1] |

| SMILES | C1CNCCN1c2ncc(OCc3cccc(c3)Cl)nc2 | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 2 mg/ml, PBS (pH 7.2): 0.1 mg/ml | [2] |

Pharmacological Properties

This compound is a potent and selective full agonist of the serotonin 5-HT2C receptor.[1][3] Its high affinity and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors, make it a valuable tool for studying 5-HT2C-mediated effects.[1][3]

Table 2: Pharmacological Activity of this compound at Human Serotonin Receptors

| Receptor | Activity (pEC50) | Reference |

| 5-HT2C | 9.96 | [4][5][6][7] |

| 5-HT2B | 7.19 | [4][5][6][7] |

| 5-HT2A | 6.81 | [4][5][6][7] |

The functional selectivity of this compound is further demonstrated in animal models, where it shows efficacy in models of psychosis and obesity without producing the head-twitch response characteristic of 5-HT2A receptor activation.[1] However, it is important to note that this compound has been associated with genotoxicity, limiting its therapeutic potential and restricting its use to research applications.[1]

Mechanism of Action and Signaling Pathways

As a 5-HT2C receptor agonist, this compound exerts its effects by activating this G-protein coupled receptor (GPCR). The 5-HT2C receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades ultimately modulate neuronal excitability and neurotransmitter release.

Recent studies have revealed that 5-HT2C receptor signaling is more complex, involving biased agonism and coupling to other G proteins. This compound has been shown to be a Gq/11-biased agonist relative to serotonin.[2] It displays potency at Gq/11 pathways comparable to serotonin but acts as a partial agonist at G12/13 and most Gi/o pathways.[2] This biased signaling profile may contribute to its specific pharmacological effects.

Key Preclinical Experiments and Methodologies

This compound has been evaluated in several key preclinical models to assess its antipsychotic-like and other central nervous system activities.

Conditioned Avoidance Response (CAR)

The CAR test is a classical behavioral paradigm used to predict the efficacy of antipsychotic drugs.

Experimental Protocol:

-

Apparatus: A shuttle box with two compartments separated by a door. The floor consists of a grid capable of delivering a mild electric shock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.

-

Training: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the CS. An avoidance response is recorded if the animal moves during the CS presentation, and an escape response is recorded if it moves after the onset of the US.

-

Testing: Once trained, animals are administered this compound or a vehicle control. The number of avoidance, escape, and non-responses are recorded.

-

Data Analysis: The dose-dependent inhibition of the conditioned avoidance response is measured, and an ID50 value is calculated. For this compound, the ID50 was found to be 4.8 mg/kg (s.c.).[4][6]

Phencyclidine (PCP)-Induced Hyperactivity

PCP, an NMDA receptor antagonist, induces hyperactivity in rodents, which is considered a model for the positive symptoms of schizophrenia.

Experimental Protocol:

-

Animals: Male CD rats are commonly used.

-

Habituation: Animals are habituated to the testing environment (e.g., an open-field arena) prior to the experiment.

-

Drug Administration: Animals are pre-treated with various doses of this compound or vehicle via subcutaneous injection. After a specified time, they are administered PCP to induce hyperactivity.

-

Locomotor Activity Measurement: Locomotor activity is recorded using an automated activity monitoring system for a defined period.

-

Data Analysis: The ability of this compound to antagonize PCP-induced hyperactivity is quantified, and an ED50 value is determined. The ED50 for this compound in this model is 2.4 mg/kg (s.c.).[4][6]

d-Amphetamine-Induced Hyperactivity

Similar to the PCP model, d-amphetamine-induced hyperactivity is used to model psychosis.

Experimental Protocol:

-

Animals and Habituation: Similar to the PCP-induced hyperactivity model.

-

Drug Administration: Animals are pre-treated with this compound or vehicle, followed by an injection of d-amphetamine.

-

Locomotor Activity Measurement: Locomotor activity is monitored.

-

Data Analysis: The dose-dependent reduction of d-amphetamine-induced hyperactivity is assessed. This compound has been shown to dose-dependently decrease this hyperactivity.[4][6]

Novel Object Recognition (NOR)

The NOR task assesses cognitive function, particularly recognition memory, which is often impaired in schizophrenia.

Experimental Protocol:

-

Apparatus: An open-field arena.

-

Habituation: Animals are habituated to the empty arena.

-

Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

-

Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration.

-

Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel versus the familiar object. A preference for the novel object indicates intact recognition memory. This compound has been shown to be active in this model, suggesting potential cognitive-enhancing effects.[6]

Summary of In Vivo Efficacy

The following table summarizes the in vivo efficacy of this compound in various animal models.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Effect | ED50 / ID50 (mg/kg, s.c.) | Reference |

| Conditioned Avoidance Response | Inhibition | 4.8 | [4][6] |

| PCP-Induced Hyperactivity | Antagonism | 2.4 | [4][6] |

| d-Amphetamine-Induced Hyperactivity | Antagonism | 2.9 | [6] |

| Spontaneous Locomotor Activity | Decrease | 2.2 | [4][6] |

Conclusion

This compound is a powerful research tool for investigating the physiological and behavioral roles of the 5-HT2C receptor. Its high potency and selectivity, coupled with its demonstrated efficacy in preclinical models of psychosis and cognitive dysfunction, have provided valuable insights into the therapeutic potential of targeting this receptor. While its clinical development has been halted due to genotoxicity concerns, the data generated with this compound continues to inform the development of new and safer 5-HT2C receptor agonists for a variety of central nervous system disorders. The detailed information and protocols provided in this guide are intended to facilitate further research in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and Developmental Saga of CP-809101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-809101, chemically known as 2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine, emerged from early drug discovery programs as a potent and highly selective full agonist of the serotonin (B10506) 5-HT2C receptor.[1][2][3] This technical guide provides an in-depth overview of the discovery, preclinical development, and eventual discontinuation of this compound for clinical use, highlighting key experimental data, methodologies, and the underlying signaling pathways. Despite its promising pharmacological profile in animal models for psychosis and obesity, the development of this compound was halted due to findings of genotoxicity, restricting its application to preclinical research.[2][4]

Discovery and Synthesis

Pharmacological Profile and Efficacy

This compound demonstrated high affinity and functional selectivity for the human 5-HT2C receptor. The preclinical efficacy of this compound was evaluated in several animal models, suggesting potential therapeutic applications in psychiatric and metabolic disorders.

In Vitro Receptor Affinity and Function

| Receptor | pEC50 | Efficacy |

| Human 5-HT2C | 9.96 M | ~100% (Full Agonist)[5] |

| Human 5-HT2B | 7.19 M | Partial Agonist[3] |

| Human 5-HT2A | 6.81 M | Partial Agonist[3] |

In Vivo Preclinical Efficacy

This compound showed a pharmacological profile in animal models consistent with that of atypical antipsychotics, but with a potentially lower risk of extrapyramidal side effects as it did not induce catalepsy at high doses.[5]

| Animal Model | Effect | ED50 (mg/kg, s.c.) |

| Conditioned Avoidance Responding (CAR) in rats | Inhibition of avoidance response | 4.8[5] |

| PCP-induced Hyperactivity in rats | Antagonism of hyperactivity | 2.4[5] |

| d-amphetamine-induced Hyperactivity in rats | Antagonism of hyperactivity | 2.9[5] |

| Nicotine and Food Self-Administration in rats | Reduction in responding | 0.3-3[6] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized protocols for the key in vivo experiments used to characterize the antipsychotic-like effects of this compound.

Conditioned Avoidance Responding (CAR) in Rats

This model assesses the ability of a compound to suppress a learned avoidance response, a characteristic feature of antipsychotic drugs.

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock, equipped with a conditioned stimulus (e.g., a light or tone) and an unconditioned stimulus (footshock).

Procedure:

-

Acquisition Training: Rats are trained to associate a conditioned stimulus (CS), typically a light or tone lasting for a set duration (e.g., 10 seconds), with an impending mild footshock (unconditioned stimulus, US).

-

During the presentation of the CS, the rat can avoid the shock by moving to the other compartment of the shuttle box.

-

If the rat fails to move during the CS presentation, the footshock is delivered until the rat escapes to the other compartment.

-

Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

-

Drug Testing: Once trained, rats are administered this compound or vehicle subcutaneously at various doses prior to the test session.

-

The number of successful avoidance responses and escape failures are recorded. A selective suppression of avoidance without an increase in escape failures is indicative of antipsychotic-like activity.

Phencyclidine (PCP)-Induced Hyperactivity in Rats

This model is used to screen for antipsychotic potential by assessing a compound's ability to reverse the locomotor hyperactivity induced by the NMDA receptor antagonist, PCP.

Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams) to quantify locomotor activity.

Procedure:

-

Habituation: Rats are individually placed in the open-field arenas and allowed to habituate for a period (e.g., 30-60 minutes) to establish a baseline level of activity.

-

Drug Administration: Rats are pre-treated with various doses of this compound or vehicle via subcutaneous injection.

-

Following a pre-treatment interval, rats are administered PCP (typically 2.5-5.0 mg/kg, i.p. or s.c.) to induce hyperactivity.

-

Activity Monitoring: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-120 minutes) immediately following PCP administration.

-

A significant reduction in PCP-induced hyperactivity by this compound compared to the vehicle-treated group indicates antipsychotic-like efficacy.

d-Amphetamine-Induced Hyperactivity in Rats

This model evaluates a compound's ability to counteract the stimulant effects of d-amphetamine, which are primarily mediated by increased dopamine (B1211576) release.

Apparatus: Open-field arenas with automated activity monitoring systems.

Procedure:

-

Habituation: Similar to the PCP model, rats are habituated to the testing environment.

-

Drug Administration: Rats are administered this compound or vehicle (s.c.) prior to the administration of d-amphetamine.

-

d-Amphetamine (typically 1.0-2.0 mg/kg, i.p. or s.c.) is then administered to induce hyperlocomotion.

-

Activity Monitoring: Locomotor activity is quantified for a specified period following d-amphetamine injection.

-

Attenuation of d-amphetamine-induced hyperactivity by this compound suggests an interaction with dopamine-mediated pathways, a common feature of antipsychotic drugs.

Signaling Pathways

Activation of the 5-HT2C receptor by agonists like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to Gq/G11 proteins.

Caption: 5-HT2C receptor signaling cascade initiated by this compound.

Genotoxicity and Discontinuation of Development

Despite its promising preclinical profile, the development of this compound for clinical use was terminated due to findings of genotoxicity. In vitro studies, specifically the Salmonella Ames assay, revealed that this compound caused a dose-dependent increase in reverse mutations in certain bacterial strains, indicating mutagenic potential.[4] This effect was dependent on metabolic activation, suggesting that metabolites of this compound, rather than the parent compound itself, were responsible for the genotoxic effects. Further investigation indicated that bioactivation of the piperazine (B1678402) and 3-chlorobenzyl moieties of the molecule led to the formation of reactive intermediates that could covalently bind to DNA.[4] These findings deemed this compound unsuitable for further development as a therapeutic agent for human use.

Conclusion

This compound stands as a significant case study in drug discovery and development. It exemplified a compound with a highly desirable pharmacological profile in preclinical models, demonstrating potent and selective agonism at the 5-HT2C receptor and efficacy in animal models of psychosis. However, the discovery of metabolism-dependent genotoxicity during safety pharmacology studies underscored the critical importance of thorough toxicological evaluation in the early stages of drug development. While its clinical potential was unrealized, this compound remains a valuable tool for researchers investigating the physiological and pathological roles of the 5-HT2C receptor in a preclinical setting. The story of this compound serves as a crucial reminder that a promising efficacy profile must be accompanied by an acceptable safety profile for a drug candidate to successfully transition from the laboratory to the clinic.

References

- 1. WO2010070371A1 - Process for the preparation of piperazine derivatives - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Immunomart [immunomart.com]

- 4. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6495685B1 - Process for preparing piperazine derivatives - Google Patents [patents.google.com]

In Vitro Characterization of CP-809101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of CP-809101, a potent and highly selective 5-HT2C receptor agonist. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and potential application of this compound.

Core Pharmacological Profile

This compound is recognized as a potent and selective full agonist of the serotonin (B10506) 5-HT2C receptor.[1] It exhibits significantly lower potency at the 5-HT2A and 5-HT2B receptor subtypes, establishing its high selectivity.[2][3] This selectivity is a critical attribute, as activation of 5-HT2A and 5-HT2B receptors is associated with potential side effects such as hallucinogenic activity and cardiac valvulopathy, respectively. Due to findings of genotoxicity, the application of this compound is restricted to scientific research purposes.[1]

Quantitative In Vitro Data

The following tables summarize the key in vitro pharmacological parameters of this compound, including its potency and efficacy at human serotonin 5-HT2 receptor subtypes.

Table 1: Receptor Activation Potency of this compound

| Receptor Subtype | pEC50 (M) | EC50 (nM) |

| Human 5-HT2C | 9.96 | 0.11 |

| Human 5-HT2B | 7.19 | 65.3 |

| Human 5-HT2A | 6.81 | 153 |

Data sourced from MedChemExpress, ImmunoMart, and other cited literature.[2][3][4][5]

Table 2: Functional Efficacy and Selectivity of this compound

| Receptor Subtype | Maximal Efficacy (Emax) | Selectivity vs. 5-HT2C |

| Human 5-HT2C | ~93% - 100% | - |

| Human 5-HT2B | ~57% | ~594-fold |

| Human 5-HT2A | ~67% | >500-fold |

Efficacy and selectivity data compiled from various scientific publications.[1][4][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway activated by this compound and a generalized workflow for a key in vitro assay used in its characterization.

Caption: 5-HT2C Receptor Signaling Pathway Activated by this compound.

Caption: Generalized Workflow for a Radioligand Binding Assay.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are outlined below. These protocols are based on standard pharmacological practices.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound for the 5-HT2C receptor.

-

Preparation of Cell Membranes:

-

Utilize a cell line stably expressing the human 5-HT2C receptor (e.g., HEK-293 cells).

-

Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand known to bind to the 5-HT2C receptor (e.g., [³H]-mesulergine), and varying concentrations of this compound.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (typically 60-90 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled competing ligand) from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Functional Assays (Phospholipase C, Phospholipase A2, and ERK Signaling)

These assays measure the functional consequences of this compound binding to the 5-HT2C receptor.

-

Cell Culture and Stimulation:

-

Culture cells stably expressing the human 5-HT2C receptor in a suitable medium.

-

Seed the cells into 96-well plates and allow them to adhere.

-

Prior to the assay, serum-starve the cells to reduce basal signaling activity.

-

Stimulate the cells with varying concentrations of this compound for a specific duration.

-

-

Measurement of Second Messengers/Signaling Molecules:

-

Phospholipase C (PLC) Activity:

-

Activation of the 5-HT2C receptor by this compound leads to the activation of PLC.

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Measure the accumulation of IP3 using a commercially available assay kit, often involving a competitive binding assay or a fluorescence-based method.

-

-

Phospholipase A2 (PLA2) Activity:

-

Downstream of Gq/11 signaling, PLA2 can be activated.

-

PLA2 hydrolyzes phospholipids (B1166683) to generate arachidonic acid.

-

Assay for PLA2 activity can be performed using a substrate that releases a fluorescent or colored product upon cleavage by PLA2.

-

-

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation:

-

Activation of the 5-HT2C receptor can lead to the phosphorylation and activation of ERK (a member of the MAPK pathway).

-

Following cell stimulation and lysis, the levels of phosphorylated ERK (p-ERK) can be quantified using techniques such as:

-

Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p-ERK and total ERK.

-

ELISA/HTRF: Utilize antibody pairs in a plate-based format for high-throughput quantification of p-ERK.

-

-

-

-

Data Analysis:

-

For each functional assay, plot the measured response against the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of this compound.

-

This technical guide provides a foundational understanding of the in vitro characteristics of this compound. For further in-depth analysis, researchers are encouraged to consult the primary scientific literature.

References

- 1. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Selective Serotonin 5-HT2C Receptor Agonist CP-809101: A Technical Overview of its Binding Affinity and Signaling Profile

For Researchers, Scientists, and Drug Development Professionals

CP-809101 is a potent and highly selective full agonist for the serotonin (B10506) 5-HT2C receptor.[1] This technical guide provides an in-depth analysis of its binding affinity for various serotonin receptors, details the experimental protocols used to determine these properties, and illustrates the primary signaling pathway it activates. Due to its association with genotoxicity, the use of this compound is restricted to scientific research applications.[1]

Quantitative Binding Affinity and Functional Potency

This compound exhibits a remarkable selectivity for the human 5-HT2C receptor over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors. This selectivity is evident from its functional potency (EC50) values. The compound is significantly more potent at the 5-HT2C receptor, with reported pEC50 values indicating a nanomolar affinity.

| Receptor Subtype | Parameter | Value (Human) | Reference |

| 5-HT2C | pEC50 | 9.96 M | [2][3] |

| EC50 | 0.11 nM | [4] | |

| Emax | ~93-100% | [1][5] | |

| 5-HT2A | pEC50 | 6.81 M | [2][3] |

| Emax | 67% | [1] | |

| 5-HT2B | pEC50 | 7.19 M | [2][3] |

| EC50 | 65.3 nM | [4] | |

| Emax | 57% | [4] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Emax represents the maximum efficacy of the agonist relative to the natural ligand, serotonin.

Experimental Protocols

The binding affinity and functional activity of this compound at serotonin receptors are typically determined through radioligand binding assays and functional assays measuring downstream signaling events.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

-

Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the desired human serotonin receptor subtype (e.g., 5-HT2C, 5-HT2A, or 5-HT2B) are cultured.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Radioligands:

-

For 5-HT2C receptors, [³H]-mesulergine is a commonly used radioligand.

-

For 5-HT2A receptors, [³H]-ketanserin is often employed.

3. Assay Procedure:

-

A fixed concentration of the radioligand is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4) at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

4. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes bound to the radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Flux Assay for Gq-coupled Receptors)

This assay measures the functional potency of an agonist by quantifying a downstream signaling event, such as the mobilization of intracellular calcium, which is a hallmark of Gq protein activation.

1. Cell Preparation:

-

Cells expressing the 5-HT2C receptor are plated in a multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Assay Procedure:

-

The cells are stimulated with varying concentrations of the agonist (this compound).

-

The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

3. Data Analysis:

-

The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Signaling Pathways

This compound, as a 5-HT2C receptor agonist, primarily exerts its effects through the activation of the Gq/11 family of G proteins. This initiates a well-defined intracellular signaling cascade.

Experimental Workflow Visualization

The general workflow for determining the binding affinity of a compound like this compound using a radioligand binding assay can be visualized as follows:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of CP-809101 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of CP-809101 hydrochloride, a potent and selective serotonin (B10506) 5-HT2C receptor agonist. The information presented herein is intended to support research and drug development efforts by providing detailed data on its binding affinity, functional potency, and in vivo efficacy, along with the methodologies used to ascertain these characteristics.

Core Pharmacological Data

This compound hydrochloride is a highly selective full agonist for the serotonin 5-HT2C receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies, demonstrating its potential as a tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes.

In Vitro Pharmacology

The in vitro activity of this compound has been assessed through functional assays measuring its potency and efficacy at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

| Receptor | Parameter | Value | Reference |

| Human 5-HT2C | pEC50 | 9.96 | [1] |

| Human 5-HT2B | pEC50 | 7.19 | [1] |

| Human 5-HT2A | pEC50 | 6.81 | [1] |

| Human 5-HT2C | EC50 (nM) | 0.11 | [2] |

| Human 5-HT2A | EC50 (nM) | 153 | [3] |

| Human 5-HT2B | EC50 (nM) | 65.3 | [2][3] |

| Human 5-HT2C | Emax (%) | ~100 | [4][5] |

| Human 5-HT2A | Emax (%) | 67 | [6] |

| Human 5-HT2B | Emax (%) | 57 | [2] |

In Vivo Pharmacology

This compound has demonstrated efficacy in several animal models predictive of antipsychotic activity and cognitive enhancement. The following table summarizes key in vivo findings.

| Animal Model | Species | Effect | ED50 (mg/kg, s.c.) | Reference |

| Conditioned Avoidance Responding (CAR) | Rat | Inhibition of avoidance responding | 4.8 | [4][5] |

| Phencyclidine (PCP)-Induced Hyperactivity | Rat | Antagonism of hyperactivity | 2.4 | [4][5] |

| d-Amphetamine-Induced Hyperactivity | Rat | Antagonism of hyperactivity | 2.9 | [4][5] |

| Novel Object Recognition | Rat | Improvement in cognitive function | - | [4][5] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the procedures described by Siuciak et al. (2007)[4][5].

In Vitro Functional Activity: Phosphoinositide Hydrolysis Assay

This assay determines the functional potency (EC50) and efficacy (Emax) of this compound at 5-HT2 receptors by measuring the accumulation of inositol (B14025) phosphates, a downstream signaling event following receptor activation.

Cell Culture and Transfection:

-

NIH 3T3 cells are stably transfected with the human 5-HT2A, 5-HT2B, or 5-HT2C receptor cDNA.

-

Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% calf serum, 50 U/ml penicillin, 50 µg/ml streptomycin, and 2 mM L-glutamine.

Assay Procedure:

-

Cells are plated in 24-well plates and grown to confluency.

-

The cells are labeled overnight with [³H]myo-inositol (1 µCi/ml) in inositol-free DMEM.

-

On the day of the experiment, the labeling medium is removed, and the cells are washed with DMEM.

-

Cells are pre-incubated with assay buffer (DMEM containing 10 mM LiCl) for 15 minutes at 37°C.

-

This compound hydrochloride is added at various concentrations and incubated for 60 minutes at 37°C.

-

The incubation is terminated by the addition of ice-cold 0.5 M perchloric acid.

-

The cell lysates are neutralized with 0.5 M KOH.

-

Inositol phosphates are separated from free inositol using anion-exchange chromatography (Dowex AG1-X8 columns).

-

The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine EC50 and Emax values.

In Vivo Study: Conditioned Avoidance Responding (CAR)

This model assesses the potential antipsychotic activity of a compound by its ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Animals:

-

Male Sprague-Dawley rats (200-250 g) are used.

-

Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.

Apparatus:

-

A two-way shuttle box divided into two equal compartments with a grid floor capable of delivering a mild electric shock.

-

A light and a tone generator serve as the conditioned stimuli (CS).

Procedure:

-

Training: Rats are trained to avoid a footshock (0.6 mA) by moving from one compartment to the other during the presentation of a conditioned stimulus (a light and a tone) for 10 seconds. If the rat fails to move within the 10-second CS period, the footshock is delivered until the rat escapes to the other compartment. Each training session consists of 50 trials with a variable inter-trial interval. Training continues until a stable baseline of at least 80% avoidance is achieved.

-

Testing: Once trained, rats receive a subcutaneous (s.c.) injection of this compound hydrochloride or vehicle 30 minutes before the test session.

-

The test session is identical to the training session.

-

The number of avoidances, escapes, and failures to escape are recorded.

-

The ED50 for the inhibition of conditioned avoidance responding is calculated.

In Vivo Study: Phencyclidine (PCP)-Induced Hyperactivity

This model is used to screen for antipsychotic potential, as drugs effective in treating psychosis can often attenuate the locomotor-stimulating effects of PCP.

Animals:

-

Male Sprague-Dawley rats (200-250 g) are used.

-

Housing conditions are the same as for the CAR study.

Apparatus:

-

Automated locomotor activity chambers equipped with photobeam detectors to measure horizontal activity.

Procedure:

-

Rats are habituated to the activity chambers for 60 minutes.

-

Following habituation, rats are injected subcutaneously (s.c.) with this compound hydrochloride or vehicle.

-

30 minutes after the test compound administration, rats are injected with PCP (2.0 mg/kg, s.c.).

-

Locomotor activity is then recorded for the next 60 minutes.

-

The total locomotor activity counts are used to determine the ability of this compound to antagonize PCP-induced hyperactivity.

-

The ED50 for the antagonism of PCP-induced hyperactivity is calculated.

In Vivo Study: Novel Object Recognition

This test evaluates the effects of a compound on learning and memory, particularly recognition memory.

Animals:

-

Male Wistar rats (250-300 g) are used.

-

Housing conditions are the same as for the previous in vivo studies.

Apparatus:

-

An open-field arena (e.g., 60 cm x 60 cm x 30 cm).

-

A variety of objects that are different in shape, color, and texture, but similar in size and lacking any innate motivational significance.

Procedure:

-

Habituation: On the first day, rats are allowed to freely explore the empty arena for 10 minutes to habituate to the environment.

-

Familiarization (T1): On the second day, two identical objects are placed in the arena, and the rat is allowed to explore them for 5 minutes.

-

Testing (T2): After a retention interval (e.g., 24 hours), the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for 5 minutes.

-

Drug Administration: this compound hydrochloride or vehicle is administered subcutaneously (s.c.) 30 minutes before the familiarization phase (T1).

-

The time spent exploring each object (familiar and novel) during the test phase (T2) is recorded. Exploration is defined as sniffing or touching the object with the nose.

-

A discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher discrimination index indicates better recognition memory.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows associated with the pharmacological assessment of this compound.

5-HT2C Receptor Signaling Pathway

Caption: 5-HT2C receptor Gq signaling pathway activated by this compound.

Conditioned Avoidance Responding (CAR) Experimental Workflow

Caption: Workflow for the Conditioned Avoidance Responding experiment.

PCP-Induced Hyperactivity Experimental Workflow

Caption: Workflow for the PCP-Induced Hyperactivity experiment.

Novel Object Recognition Experimental Workflow

Caption: Workflow for the Novel Object Recognition experiment.

Conclusion

This compound hydrochloride is a potent and selective 5-HT2C receptor agonist with a well-defined pharmacological profile. Its efficacy in preclinical models of psychosis and cognitive function highlights the potential of targeting the 5-HT2C receptor for the treatment of neuropsychiatric disorders. The detailed experimental protocols and visual workflows provided in this guide are intended to facilitate further research into the therapeutic applications of 5-HT2C receptor agonists and to serve as a valuable resource for the scientific community. However, it is important to note that the development of this compound for clinical use was halted due to findings of genotoxicity, limiting its application to preclinical research[2][6].

References

- 1. How do tranquilizing agents selectively inhibit conditioned avoidance responding? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

The Serotonin 2C Receptor Agonist CP-809101: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-809101 is a potent and highly selective full agonist of the serotonin (B10506) 2C (5-HT2C) receptor.[1] Its unique pharmacological profile has positioned it as a valuable research tool in neuroscience for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its use in preclinical models of psychosis, substance use disorders, and anxiety. Detailed experimental methodologies, quantitative data summaries, and visualizations of signaling pathways and experimental workflows are presented to facilitate the design and execution of future studies. Despite promising preclinical findings, the development of this compound for clinical use was halted due to findings of genotoxicity, limiting its application to research settings.

Mechanism of Action and Pharmacology

This compound acts as a potent and selective agonist at the 5-HT2C receptor. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).

Recent studies have indicated that this compound exhibits biased agonism, showing a preference for the Gq/11 pathway.[2] It demonstrates comparable potency to serotonin at Gq/11 pathways, with an efficacy exceeding that of serotonin (>115%).[2] In contrast, it acts as a partial agonist at G12/13 and most Gi/o subtypes.[2] This Gq/11-biased signaling profile may contribute to its specific pharmacological effects.

Receptor Binding Affinity and Selectivity

This compound displays high affinity for the human 5-HT2C receptor and substantial selectivity over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors.

| Receptor Subtype | pEC50 (human) |

| 5-HT2C | 9.96 |

| 5-HT2B | 7.19 |

| 5-HT2A | 6.81 |

Table 1: In vitro receptor binding affinities of this compound at human serotonin 2A, 2B, and 2C receptors. Data sourced from MedChemExpress.[3]

Pharmacokinetics

Pharmacokinetic studies in rats have shown that while plasma levels of this compound correlate with increasing doses, cerebrospinal fluid (CSF) levels plateau at higher doses (between 6 to 12 mg/kg).[4] This observation suggests a potential saturation of transport into the central nervous system, which may contribute to its tolerability profile at higher doses.

Research Applications in Neuroscience

The selective activation of 5-HT2C receptors by this compound has made it a valuable tool for elucidating the role of this receptor in various neuropsychiatric disorders.

Antipsychotic-like Activity

This compound has demonstrated a pharmacological profile consistent with atypical antipsychotic drugs in several preclinical models.

-

Conditioned Avoidance Responding (CAR): this compound dose-dependently inhibits conditioned avoidance responding in rats, a classic behavioral assay predictive of antipsychotic efficacy.[3][5] This effect is completely blocked by the 5-HT2C receptor antagonist SB-224,282, confirming the involvement of the 5-HT2C receptor.[5]

-

Psychostimulant-Induced Hyperactivity: The compound effectively antagonizes hyperactivity induced by both phencyclidine (PCP) and d-amphetamine in rodents.[3][5]

-

Prepulse Inhibition (PPI): this compound reverses deficits in prepulse inhibition induced by apomorphine, a model of sensorimotor gating deficits observed in schizophrenia.[5]

Importantly, this compound does not induce catalepsy at doses effective in these models, suggesting a lower risk of extrapyramidal side effects compared to typical antipsychotics.[5]

| Preclinical Model | Effect of this compound | ED50 (mg/kg, s.c.) |

| Conditioned Avoidance Responding (CAR) | Inhibition | 4.8[5] |

| PCP-Induced Hyperactivity | Antagonism | 2.4[5] |

| d-Amphetamine-Induced Hyperactivity | Antagonism | 2.9[5] |

| Spontaneous Locomotor Activity | Decrease | 2.2[3] |

Table 2: In vivo efficacy of this compound in preclinical models of antipsychotic activity. Data sourced from Siuciak et al., 2007 and MedChemExpress.[3][5]

Substance Use Disorders

Research suggests that 5-HT2C receptor agonists can modulate the reinforcing effects of drugs of abuse. Studies have investigated the effects of this compound on cocaine-seeking behavior.

-

Cocaine-Primed Reinstatement: Intra-central nucleus of the amygdala (CeA) infusions of this compound have been shown to attenuate cocaine-primed reinstatement of drug-seeking behavior in rats.[6] This effect is blocked by the 5-HT2C receptor antagonist SB242084.[6]

-

Cue Reinstatement: In contrast, intra-basolateral amygdala (BLA) infusions of this compound did not affect cue-induced reinstatement of cocaine seeking.[6]

These findings highlight the region-specific roles of the 5-HT2C receptor in modulating different aspects of addiction-related behaviors.

Anxiety and Cognition

The role of the 5-HT2C receptor in anxiety is complex, with evidence suggesting both anxiogenic and anxiolytic effects depending on the brain region and context.

-

Elevated Plus-Maze (EPM): Intra-BLA administration of this compound has been found to increase anxiety-like behavior in the elevated plus-maze.[6] However, when administered into the CeA, it had no effect on anxiety-like behavior in this paradigm.[6]

-

Cognitive Function: this compound has shown positive effects in a model of cognitive function, the novel object recognition test, suggesting a potential role for 5-HT2C agonists in improving cognitive deficits associated with schizophrenia.[5]

Experimental Protocols

5-HT2C Receptor Signaling Pathway

The primary signaling cascade initiated by this compound binding to the 5-HT2C receptor is the Gq/11 pathway.

Conditioned Avoidance Responding (CAR) Workflow

The CAR paradigm is a widely used preclinical screen for antipsychotic drugs.

Detailed Methodology for Conditioned Avoidance Responding (CAR):

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. An auditory or visual stimulus serves as the conditioned stimulus (CS).

-

Training: Rats are trained to avoid a footshock (unconditioned stimulus, US) by moving from one compartment to the other upon presentation of the CS.[7] Each trial consists of the CS presentation followed by the US if the rat fails to move to the other compartment. Training continues until the animals reach a stable baseline of avoidance responding.

-

Drug Administration: this compound is typically administered subcutaneously (s.c.) at varying doses (e.g., 0.1-56 mg/kg) prior to the test session.[3]

-

Testing: Following drug administration, rats are placed in the shuttle box, and a series of CS presentations are given. The number of successful avoidance responses is recorded. An effective antipsychotic-like compound will decrease the number of avoidance responses without significantly impairing the escape response (moving to the other compartment after the onset of the US).

Cocaine Self-Administration and Reinstatement Workflow

This model is used to study the reinforcing effects of drugs and the propensity to relapse.

Detailed Methodology for Cocaine Self-Administration and Reinstatement:

-

Surgery: Rats are surgically implanted with an intravenous catheter to allow for self-administration of cocaine.[8]

-

Self-Administration Training: Rats are trained in operant conditioning chambers to press a lever to receive an infusion of cocaine.[8] This is often paired with a cue (e.g., a light or tone). Training continues until a stable pattern of drug intake is achieved.[9]

-

Extinction: Following training, the cocaine is withheld, and lever presses no longer result in an infusion.[8] This continues until the lever-pressing behavior is significantly reduced (extinguished).

-

Reinstatement: To test for relapse-like behavior, animals are exposed to a trigger, such as a small, non-contingent "priming" injection of cocaine or presentation of the drug-associated cues. This compound (e.g., 0.01–1.0 μ g/0.2 μl/side) can be administered directly into specific brain regions, such as the amygdala, prior to the reinstatement test to assess its effects on drug-seeking behavior.[6] The number of presses on the previously active lever is measured as an index of reinstatement.[10]

Elevated Plus-Maze (EPM) Workflow

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.

Detailed Methodology for the Elevated Plus-Maze (EPM):

-

Apparatus: The maze consists of four arms arranged in a plus shape, elevated from the floor. Two arms are enclosed by high walls, and two are open.[11][12]

-

Procedure: Animals are placed in the center of the maze and allowed to freely explore for a defined period (typically 5 minutes).[2][5] The natural tendency of rodents is to avoid the open, exposed arms and prefer the enclosed arms.

-

Drug Administration: this compound or vehicle is administered prior to the test. For intracerebral studies, microinfusions into specific brain regions like the amygdala are performed.

-

Data Analysis: The time spent in and the number of entries into the open and closed arms are recorded and analyzed.[11] A decrease in the proportion of time spent in the open arms and the number of entries into the open arms is interpreted as an increase in anxiety-like behavior.

Conclusion

This compound remains a critical pharmacological tool for neuroscience research. Its high potency and selectivity for the 5-HT2C receptor allow for precise investigation of this receptor's function in the complex neural circuits underlying psychosis, addiction, and anxiety. While its clinical development was halted, the data generated from preclinical studies using this compound continue to provide valuable insights into the therapeutic potential of targeting the 5-HT2C receptor for the treatment of various neuropsychiatric disorders. This guide provides a comprehensive overview of the key methodologies and findings related to this compound, serving as a valuable resource for researchers in the field.

References

- 1. Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modeling Cocaine Relapse in Rodents: Behavioral Considerations and Circuit Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Effects of the 5-HT2C receptor agonist CP809101 in the amygdala on reinstatement of cocaine-seeking behavior and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 8. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]

- 9. Cocaine self-administration, extinction and reinstatement [bio-protocol.org]

- 10. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. maze.conductscience.com [maze.conductscience.com]

CP-809101: A Technical Review of its Genotoxicity and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-809101 is a potent and highly selective full agonist of the serotonin (B10506) 5-HT2C receptor. It demonstrated promising efficacy in preclinical animal models for conditions such as obesity and psychosis. However, its clinical development was terminated due to findings of genotoxicity. Consequently, the use of this compound is now restricted to scientific research applications. This document provides a comprehensive overview of the available genotoxicity and safety data on this compound, intended to inform the scientific community. While specific quantitative data from genotoxicity assays on this compound are not publicly available, this guide summarizes the known safety profile and provides detailed, standardized experimental protocols for the types of genotoxicity studies that are typically conducted.

Pharmacological Profile

This compound's primary mechanism of action is through the potent and selective activation of the 5-HT2C receptor. This receptor is a G protein-coupled receptor (GPCR) linked to the Gq/G11 protein, and its activation leads to a cascade of intracellular signaling.[1] The selectivity of this compound for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors, was a key feature of its pharmacological profile.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Receptor | Parameter | Value | Reference |

| Human 5-HT2C | pEC50 | 9.96 M | [2] |

| Human 5-HT2B | pEC50 | 7.19 M | [2] |

| Human 5-HT2A | pEC50 | 6.81 M | [2] |

Genotoxicity Assessment

The development of this compound was halted due to concerns about its genotoxic potential. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer. Standard preclinical genotoxicity testing typically includes a battery of in vitro and in vivo assays designed to detect different types of genetic damage.

While the specific results of genotoxicity tests for this compound have not been published, the established protocols for these assays are detailed below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required to synthesize an essential amino acid (e.g., histidine). The assay determines if a substance can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

-

Tester Strains : A minimum of five strains of bacteria are typically used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102). This combination allows for the detection of various types of mutations, such as frameshift and base-pair substitutions.

-

Metabolic Activation : The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or phenobarbital/β-naphthoflavone. This is crucial as some chemicals only become mutagenic after being metabolized.

-

Test Procedure :

-

Plate Incorporation Method : The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.

-

Pre-incubation Method : The test compound, bacterial culture, and S9 mix (if used) are incubated together before being mixed with the top agar and plated.

-

-

Dose Levels : At least five different analyzable concentrations of the test substance are used, with the highest concentration typically being 5 mg/plate or 5 µL/plate for liquids, or a lower concentration if cytotoxicity is observed.

-

Controls : Both positive and negative (solvent) controls are run in parallel. Positive controls are known mutagens that are specific for the tester strains and metabolic activation conditions.

-

Data Analysis : The plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A positive result is defined as a concentration-related increase in the number of revertants, typically a two- to three-fold increase over the negative control.

In Vitro Micronucleus Test

The in vitro micronucleus assay is used to detect chromosomal damage. It identifies the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. This test can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.

-

Cell Lines : Various mammalian cell lines can be used, such as Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human lymphocytes.

-

Metabolic Activation : Similar to the Ames test, this assay is conducted with and without an S9 metabolic activation system.

-

Test Procedure :

-

Cells are exposed to the test compound for a short period (e.g., 3-6 hours) in the presence and absence of S9, or for a longer period (e.g., 24 hours) without S9.

-

Following exposure, the cells are cultured for a period that allows for cell division.

-

To identify cells that have undergone division, a cytokinesis blocker such as cytochalasin-B is often added, resulting in binucleated cells.

-

-

Dose Levels : A range of concentrations is tested, with the highest concentration selected based on cytotoxicity, typically aiming for approximately 50-60% cytotoxicity.

-

Controls : Positive and negative controls are included in each experiment.

-

Data Analysis : The frequency of micronucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the number of micronucleated cells is considered a positive result.

In Vivo Micronucleus Test

The in vivo micronucleus test assesses genotoxicity in a whole animal model, typically rodents. This assay evaluates the formation of micronuclei in polychromatic erythrocytes (immature red blood cells) in the bone marrow or peripheral blood.

-

Animal Model : Mice or rats are commonly used.

-

Administration : The test substance is administered to the animals, usually via the clinical route of administration or a route that ensures absorption. Dosing can be a single treatment or two treatments 24 hours apart.

-

Dose Levels : At least three dose levels are tested, up to a limit dose of 2000 mg/kg. The highest dose should show some evidence of toxicity.

-

Sample Collection : Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

-

Slide Preparation and Analysis : The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is scored.

-

Data Analysis : A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to a concurrent vehicle control group indicates a positive result.[3]

Safety and Tolerability Profile

While specific safety data from clinical trials are unavailable due to the discontinuation of its development, preclinical studies provide some insight into the safety profile of this compound.

Table 2: Summary of Preclinical Safety Findings for this compound

| Study Type | Species | Dosing | Key Observations | Reference |

| Conditioned Avoidance Responding | Rat | ED50 = 4.8 mg/kg (sc) | Dose-dependently inhibited conditioned avoidance responding, an effect antagonized by a 5-HT2C antagonist. | [4][5] |

| Hyperactivity Models | Rat | ED50 = 2.4 and 2.9 mg/kg (sc) | Antagonized PCP- and d-amphetamine-induced hyperactivity. | [4][5] |

| Catalepsy | Rat | Up to 56 mg/kg | Did not produce catalepsy, suggesting a low liability for extrapyramidal side effects. | [4][5] |

| Nausea Model (Conditioned Gaping) | Rat | Not specified | Produced fewer signs of nausea/malaise compared to lorcaserin. | [6] |

| Anxiety-like Behavior (Elevated Plus-Maze) | Rat | 0.01-1.0 µ g/0.2 µl/side (intra-BlA) | Increased anxiety-like behavior when infused into the basolateral amygdala. | [7] |

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like this compound initiates a signaling cascade primarily through the Gq/G11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8]

Caption: Simplified 5-HT2C receptor signaling cascade initiated by this compound.

General Genotoxicity Testing Workflow

A standard workflow for assessing the genotoxicity of a new chemical entity involves a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.

Caption: A typical workflow for the assessment of genotoxicity of a compound.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. However, its development as a therapeutic agent was precluded by a finding of genotoxicity. While the specific data from these pivotal genotoxicity studies are not publicly accessible, this guide provides the relevant context of its safety profile based on available preclinical data and outlines the standard methodologies used to assess genotoxicity. For researchers working with this compound, it is crucial to be aware of its genotoxic potential and to handle the compound with appropriate safety precautions. Further research into the mechanisms underlying the genotoxicity of this compound could provide valuable insights for the development of safer 5-HT2C receptor agonists in the future.

References

- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 2. inotiv.com [inotiv.com]

- 3. nucro-technics.com [nucro-technics.com]

- 4. CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies To Examine Potential Tolerability Differences between the 5-HT2C Receptor Selective Agonists Lorcaserin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the 5-HT2C receptor agonist CP809101 in the amygdala on reinstatement of cocaine-seeking behavior and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for CP-809101 in Rat Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CP-809101, a potent and highly selective 5-HT₂C receptor full agonist, in rat behavioral studies. The information compiled from peer-reviewed scientific literature is intended to guide researchers in designing and conducting experiments to investigate the effects of this compound on various behavioral paradigms. Due to reported genotoxicity, the use of this compound is restricted to scientific research applications.[1]

Quantitative Data Summary

The following tables summarize the dosages and routes of administration of this compound used in a variety of rat behavioral studies.

Systemic Administration (Subcutaneous, SC)

| Behavioral Model | Rat Strain | Dosage Range (mg/kg, SC) | Effective Dose (mg/kg, SC) | Observed Effects | Reference |

| Impulsivity (5-CSRTT & Go-NoGo) | Long-Evans | 0.1 - 1 | 0.6 - 1 | Reduced premature responding and false alarms. | [2][3] |

| Food-Seeking Reinstatement | Long-Evans | 0.1 - 1 | 0.6 - 1 | Reduced reinstatement of food-seeking behavior. | [2][3] |

| Deprivation-Induced Feeding | Not Specified | 0.3 - 6 | 3 - 6 | Reduced food intake. | [2][3] |

| Conditioned Avoidance Responding | Wistar | Not Specified | ED₅₀ = 4.8 | Inhibition of conditioned avoidance responding. | [4] |

| PCP-Induced Hyperactivity | Wistar | Not Specified | ED₅₀ = 2.4 | Antagonized PCP-induced hyperactivity. | [4] |

| d-Amphetamine-Induced Hyperactivity | Wistar | Not Specified | ED₅₀ = 2.9 | Antagonized d-amphetamine-induced hyperactivity. | [4] |

| Methamphetamine-Induced CPP | Sprague-Dawley | 0.3, 1 | 0.3, 1 | Reduced expression of methamphetamine-induced conditioned place preference. | [5] |

Intracranial Administration (Microinfusion)

| Behavioral Model | Target Brain Region | Rat Strain | Dosage Range (µ g/0.2 µl/side) | Effective Dose (µ g/0.2 µl/side) | Observed Effects | Reference |

| Cue-Primed Reinstatement of Cocaine Seeking | Basolateral Amygdala (BLA) | Sprague-Dawley | 0.01 - 1.0 | No effect | Did not alter cue-primed reinstatement. | [6][7] |

| Cocaine-Primed Reinstatement of Cocaine Seeking | Central Nucleus of the Amygdala (CeA) | Sprague-Dawley | 0.01 - 1.0 | Not specified | Attenuated cocaine-primed reinstatement. | [6][7] |